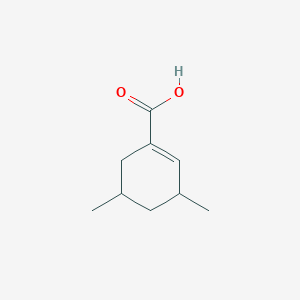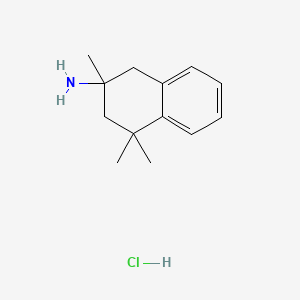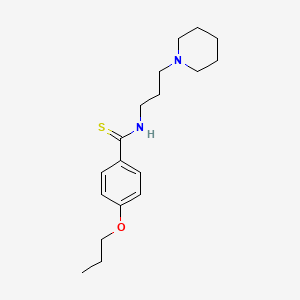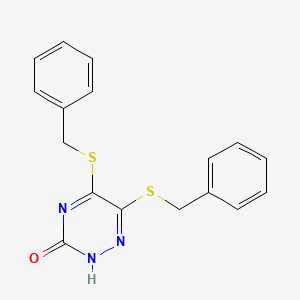
2,3-Diphenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two phenyl groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diphenylfuran can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diphenylprop-2-en-1-one with sulfur and iodine in the presence of a base can yield this compound . Another method includes the use of palladium-catalyzed cyclization of 1,3-diphenyl-2-propyn-1-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,3-Diphenylfuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-diphenylfuran exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives can interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways . The specific mechanism depends on the structure of the derivative and the target molecule .
Comparison with Similar Compounds
2,4-Diphenylfuran: Similar in structure but with phenyl groups at the 2 and 4 positions.
2,5-Diphenylfuran: Another isomer with phenyl groups at the 2 and 5 positions.
Uniqueness: 2,3-Diphenylfuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity in substitution reactions and distinct biological properties .
Properties
CAS No. |
26569-47-1 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2,3-diphenylfuran |
InChI |
InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
XQFYGXFPKONEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


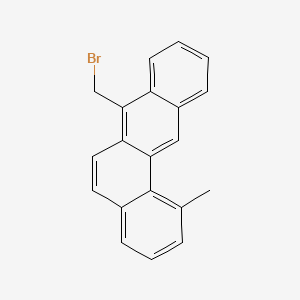
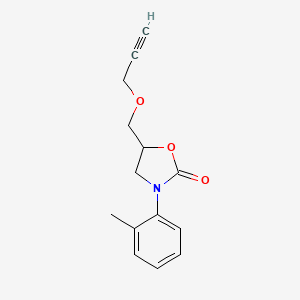
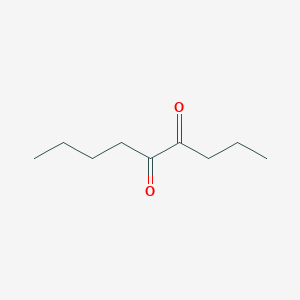
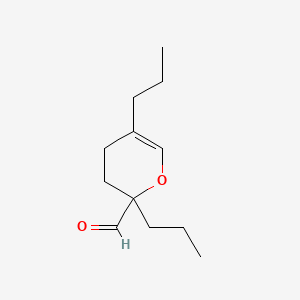
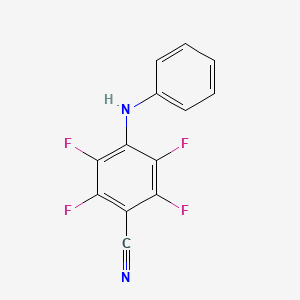
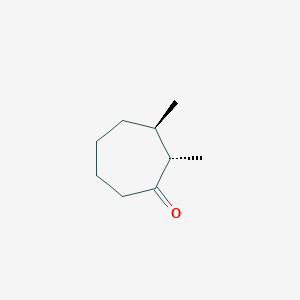
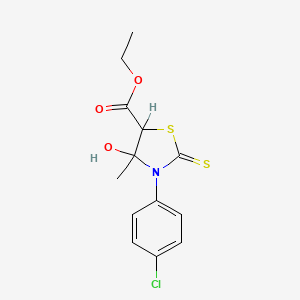
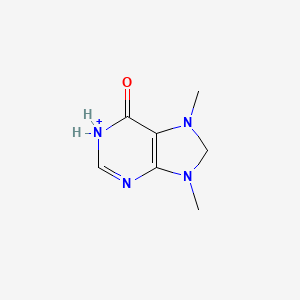
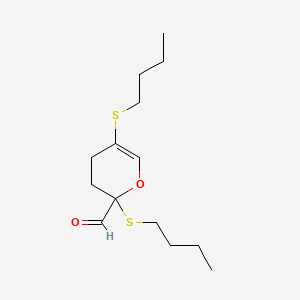
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
